molecular formula C4H9NO B6210228 O-(but-2-en-1-yl)hydroxylamine CAS No. 128351-46-2

O-(but-2-en-1-yl)hydroxylamine

Cat. No.: B6210228
CAS No.: 128351-46-2
M. Wt: 87.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(but-2-en-1-yl)hydroxylamine is an organic compound with the molecular formula C4H9NO It is a derivative of hydroxylamine where the oxygen atom is substituted with a but-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(but-2-en-1-yl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamines. One common method involves the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the base-mediated ring opening of epoxides with acetophenone oxime, followed by cleavage of the oxime with 2,4-dinitrophenylhydrazine in acidic media .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(but-2-en-1-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-(but-2-en-1-yl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(but-2-en-1-yl)hydroxylamine involves its reactivity as an electrophilic aminating agent. It facilitates the formation of various bonds through nucleophilic attack on the electrophilic nitrogen atom. The molecular targets and pathways involved include the formation of stable intermediates that can undergo further transformations to yield desired products .

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: The parent compound with the formula NH2OH.

    O-(diphenylphosphinyl)hydroxylamine: A derivative with a diphenylphosphinyl group.

    Hydroxylamine-O-sulfonic acid: A derivative with a sulfonic acid group.

Uniqueness

O-(but-2-en-1-yl)hydroxylamine is unique due to its but-2-en-1-yl substitution, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications where regioselectivity and stereoselectivity are crucial .

Properties

CAS No.

128351-46-2

Molecular Formula

C4H9NO

Molecular Weight

87.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.